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Compound of Interest

Compound Name: Desogestrel

Cat. No.: B1670305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of Desogestrel, a third-generation synthetic progestogen widely

used in hormonal contraceptives.[1] Desogestrel itself is a prodrug, and its biological effects

are mediated by its active metabolite, etonogestrel (also known as 3-keto-desogestrel).[2][3]

Pharmacokinetics
The pharmacokinetic profile of Desogestrel is characterized by its rapid and extensive

conversion to its active metabolite, etonogestrel, which is responsible for its contraceptive

efficacy.[3]

Absorption
Following oral administration, Desogestrel is rapidly and almost completely absorbed.[4] It

undergoes extensive first-pass metabolism in the intestinal mucosa and liver, leading to its

complete conversion into etonogestrel. Consequently, Desogestrel is not detectable in the

bloodstream. The bioavailability of Desogestrel, measured as etonogestrel, is approximately

76% to 84%.
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The distribution of Desogestrel and its active metabolite etonogestrel is influenced by their

binding to plasma proteins. Desogestrel is 99% bound to plasma proteins, exclusively to

albumin. Etonogestrel is 95% to 98% bound to plasma proteins. This binding is primarily to

albumin (65-66%) and to a lesser extent, sex hormone-binding globulin (SHBG) (30-32%).

Approximately 2% to 5% of etonogestrel remains unbound and biologically active in the

circulation. The apparent volume of distribution for Desogestrel is 1.5 L/kg.

Metabolism
Desogestrel is a prodrug that is inactive and requires bioactivation. This occurs through

hydroxylation at the C3 position in the intestinal wall and liver, rapidly and completely

converting it to the biologically active metabolite, etonogestrel (3-keto-desogestrel). In vitro

studies suggest that CYP2C9 and possibly CYP2C19 are involved in the initial hydroxylation of

Desogestrel.

Etonogestrel is further metabolized through pathways typical for steroids, including conjugation

with sulfate and glucuronide. The further metabolism of etonogestrel is thought to be catalyzed

by CYP3A4. Other phase I metabolites include 3α-OH-desogestrel, 3β-OH-desogestrel, and

3α-OH-5α-H-desogestrel, which are pharmacologically inactive.

Excretion
The elimination of Desogestrel and its metabolites occurs primarily through urine

(approximately 50-60%) and to a lesser extent, feces (approximately 35%). The elimination

half-life of etonogestrel is approximately 21 to 38 hours at a steady state.

Table 1: Pharmacokinetic Parameters of Etonogestrel (Active Metabolite of Desogestrel)
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Parameter Value References

Bioavailability 76% - 84%

Time to Peak Concentration

(Tmax)
~1.5 hours

Peak Concentration (Cmax) -

Single Dose
2,805 ± 1,203 pg/mL

Peak Concentration (Cmax) -

Steady State
5,840 ± 1,667 pg/mL

Area Under the Curve (AUC0–

∞) - Single Dose
33,858 ± 11,043 pg/mL∙hr

Area Under the Curve (AUC0–

24) - Steady State
52,299 ± 17,878 pg/mL∙hr

Apparent Volume of

Distribution (Vd)
1.5 L/kg

Plasma Protein Binding 95% - 98%

- Albumin 65% - 66%

- SHBG 30% - 32%

- Free Fraction 2% - 5%

Elimination Half-life (t1/2) 21 - 38 hours

Metabolic Clearance Rate ~2 mL/min/kg

Pharmacodynamics
The pharmacodynamic effects of Desogestrel are mediated by its active metabolite,

etonogestrel, which is a potent progestogen.

Mechanism of Action
Etonogestrel exerts its contraceptive effect through a multi-faceted mechanism, primarily by

inhibiting ovulation. It binds with high affinity to progesterone receptors in target organs such as

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1670305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the hypothalamus, pituitary gland, and female reproductive tract. This binding leads to the

following key actions:

Inhibition of Ovulation: Etonogestrel suppresses the mid-cycle surge of luteinizing hormone

(LH) from the pituitary gland, which is essential for ovulation. It also dampens the follicle-

stimulating hormone (FSH) peak. Desogestrel-containing progestogen-only pills have been

shown to inhibit ovulation in up to 97% of cycles.

Changes in Cervical Mucus: It increases the viscosity of the cervical mucus, creating a

barrier that hinders sperm penetration into the uterus.

Endometrial Alterations: Etonogestrel alters the endometrium, making it less receptive to the

implantation of a fertilized egg.

Receptor Binding Profile
Etonogestrel is a highly selective progestogen with a strong affinity for the progesterone

receptor. It has approximately 150% of the affinity of promegestone and 300% of the affinity of

progesterone for the progesterone receptor. Etonogestrel also exhibits very weak androgenic

and glucocorticoid activity and no estrogenic or antimineralocorticoid activity. Its minimal

androgenic activity is considered clinically insignificant at contraceptive doses.

Table 2: Receptor Binding Affinity of Etonogestrel

Receptor
Relative Binding Affinity
(%)

References

Progesterone Receptor High (300% of progesterone)

Androgen Receptor Very Weak

Glucocorticoid Receptor
Very Weak (~14% of

dexamethasone)

Estrogen Receptor None

Mineralocorticoid Receptor None
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Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of

Desogestrel's pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis of Etonogestrel
Objective: To determine the pharmacokinetic parameters of etonogestrel following oral

administration of Desogestrel.

Methodology:

Study Design: A randomized, double-blind, crossover study design is often employed.

Subjects: Healthy female volunteers with regular menstrual cycles.

Drug Administration: A single oral dose of a Desogestrel-containing tablet (e.g., 150 µg

Desogestrel and 30 µg ethinyl estradiol) is administered. For steady-state analysis, tablets

are administered daily for a specified period (e.g., 21 days).

Sample Collection: Venous blood samples are collected at predetermined time points before

and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

Sample Analysis: Serum concentrations of etonogestrel are quantified using a validated

analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass

spectrometry (LC-MS).

Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination

half-life are calculated from the serum concentration-time data using non-compartmental

analysis.

In Vitro Metabolism Studies
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of

Desogestrel.

Methodology:
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System: Human liver microsomes or cDNA-expressed human CYP enzymes (e.g., CYP2C9,

CYP2C19, CYP3A4) are used.

Incubation: Desogestrel is incubated with the enzyme system in the presence of an

NADPH-generating system.

Inhibition Studies: Specific chemical inhibitors (e.g., sulfaphenazole for CYP2C9, S-

mephenytoin for CYP2C19) or inhibitory antibodies are included to determine the

contribution of individual CYP isoforms.

Metabolite Analysis: The formation of metabolites (e.g., 3α-hydroxydesogestrel, 3β-

hydroxydesogestrel, and etonogestrel) is monitored over time.

Analytical Method: Metabolites are identified and quantified using high-performance liquid

chromatography (HPLC) with radiometric detection or LC-MS.

Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the rate of

metabolite formation at various substrate concentrations to calculate Km and Vmax values.

Assessment of Ovulation Inhibition
Objective: To evaluate the efficacy of Desogestrel in inhibiting ovulation.

Methodology:

Study Design: A randomized, double-blind, comparative clinical trial.

Subjects: Healthy, sexually active female volunteers with confirmed regular ovulatory cycles.

Treatment: Subjects receive a daily oral dose of Desogestrel (e.g., 75 µg) for a specified

number of treatment cycles (e.g., 7 to 12 months).

Monitoring of Ovulation: Ovulation is monitored through:

Transvaginal Ultrasonography: To track follicular development and detect follicular rupture.

Hormone Level Measurement: Serum levels of progesterone, estradiol, LH, and FSH are

measured regularly throughout the cycle. Ovulation is typically confirmed by a mid-luteal
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phase serum progesterone level > 3 ng/mL.

Data Analysis: The incidence of ovulation in the treatment group is calculated and compared

to a control or comparator group.
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Caption: Metabolic activation of Desogestrel to Etonogestrel and subsequent inactivation.

Pharmacodynamic Mechanism of Etonogestrel
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Caption: Mechanism of action of Etonogestrel for contraception.

Experimental Workflow for Pharmacokinetic Study
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Caption: Typical workflow for a clinical pharmacokinetic study of Desogestrel.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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